molecular formula C9H12ClN3 B511755 4-Chloro-2-(piperidin-1-yl)pyrimidine CAS No. 24192-95-8

4-Chloro-2-(piperidin-1-yl)pyrimidine

Cat. No. B511755
CAS RN: 24192-95-8
M. Wt: 197.66g/mol
InChI Key: DFNTXDDYVXGSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085578B2

Procedure details

A mixture of 2,4-dichloropyrimidine (1.0 g), 1-ethylpiperidine (1.099 mL) and 1,2-dimethoxyethane (10 mL) was refluxed for 6 hr. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (553.1 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.099 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.C([N:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)C>COCCOC>[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
1.099 mL
Type
reactant
Smiles
C(C)N1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 553.1 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.